Eflornithine

Beschreibung

Eigenschaften

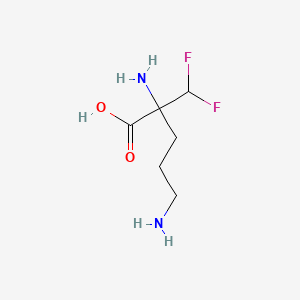

IUPAC Name |

2,5-diamino-2-(difluoromethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCYCQAOQCDTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)F)(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96020-91-6 (mono-hydrochloride, monohydrate) | |

| Record name | Eflornithine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020467 | |

| Record name | Eflornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70052-12-9, 68278-23-9 | |

| Record name | Eflornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70052-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eflornithine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eflornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DFMO HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eflornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFLORNITHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQN1G5V6SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eflornithine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Eflornithine as an Ornithine Decarboxylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eflornithine, also known as α-difluoromethylornithine (DFMO), is a highly specific, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cellular proliferation and differentiation. By inhibiting ODC, eflornithine effectively depletes cellular polyamines, leading to a cytostatic effect. This technical guide provides an in-depth overview of eflornithine's mechanism of action, its role in the polyamine biosynthesis pathway, and its therapeutic applications. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers and professionals in the field of drug development.

Introduction

Ornithine decarboxylase (ODC) is a critical enzyme in the polyamine biosynthesis pathway, responsible for the conversion of ornithine to putrescine.[1][2] Polyamines, including putrescine, spermidine, and spermine, are polycationic molecules vital for various cellular processes such as cell growth, differentiation, and macromolecular synthesis.[3][4] Elevated ODC activity and polyamine levels are frequently observed in rapidly proliferating cells, including cancer cells, making ODC a compelling target for therapeutic intervention.[5]

Eflornithine was initially developed as an anti-cancer agent but demonstrated limited efficacy as a standalone chemotherapeutic agent because its effect is primarily cytostatic rather than cytotoxic. However, it has found significant success in treating other conditions characterized by high cell proliferation. It is a crucial medication for late-stage Human African Trypanosomiasis (sleeping sickness), caused by the parasite Trypanosoma brucei gambiense, which relies heavily on polyamines for its growth. Additionally, a topical formulation of eflornithine (Vaniqa) is approved for the treatment of facial hirsutism (excessive hair growth) in women by inhibiting polyamine synthesis in hair follicles. More recently, eflornithine has been approved to reduce the risk of relapse in high-risk neuroblastoma patients.

This guide delves into the technical aspects of eflornithine as an ODC inhibitor, providing a comprehensive resource for the scientific community.

Mechanism of Action

Eflornithine is a mechanism-based inhibitor, also known as a "suicide inhibitor," of ornithine decarboxylase. It acts as an analogue of the natural substrate, ornithine, and binds to the active site of ODC. The catalytic mechanism of ODC involves the cofactor pyridoxal 5'-phosphate (PLP). Eflornithine undergoes decarboxylation in the active site, similar to ornithine. However, the presence of the difluoromethyl group allows the reactive intermediate to form a covalent bond with a nearby cysteine residue (Cys-360) in the active site of the enzyme. This irreversible covalent modification permanently inactivates the enzyme. Two molecules of eflornithine are required to completely inhibit the ODC homodimer, as it possesses two active sites.

Signaling Pathways and Logical Relationships

The primary pathway affected by eflornithine is the polyamine biosynthesis pathway.

Caption: The Polyamine Biosynthesis Pathway and the inhibitory action of Eflornithine on ODC.

The mechanism of eflornithine's irreversible inhibition can be visualized as a logical workflow.

Caption: Logical workflow of Eflornithine's mechanism-based inhibition of ODC.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Eflornithine

| Parameter | Value | Condition | Reference |

| Oral Bioavailability | ~50% | Oral administration | |

| ~80% | Oral administration | ||

| Peak Plasma Concentration (Cmax) | 10 ng/mL | Topical cream, 13.9%, twice daily (0.5g) | |

| 4.96 ng/mL | Single topical application | ||

| 10.4 ng/mL | After 7 days of twice-daily topical application | ||

| Time to Peak (Tmax) | 3.5 hours | Oral administration | |

| Plasma Half-life (t1/2) | 3.2 - 3.6 hours | Oral administration | |

| ~8 hours | Apparent steady-state, topical application | ||

| Volume of Distribution (Vz/F) | 24.3 L | Oral administration | |

| Clearance (CL/F) | 5.3 L/h | Oral administration | |

| Plasma Protein Binding | Not specifically bound | ||

| Elimination | ~80% excreted unchanged in urine | ||

| Percutaneous Absorption | < 1% | Topical cream, 13.9% |

Table 2: Inhibitory Concentration (IC50) of Eflornithine

| Enantiomer | IC50 Value | Target | Reference |

| D-DFMO | ~7.5 µM | Human ODC |

Note: The L-enantiomer has a reported 20-fold higher affinity for ODC in vitro.

Table 3: Clinical Efficacy of Eflornithine

| Indication | Treatment Regimen | Efficacy | Reference |

| Human African Trypanosomiasis (Late-Stage) | Eflornithine monotherapy (IV) | 94.1% cure rate | |

| Nifurtimox-Eflornithine Combination Therapy (NECT) | 96.2% cure rate | ||

| Facial Hirsutism | Eflornithine 13.9% cream | Up to 60% of women show improvement | |

| Eflornithine 13.9% cream | 35% of patients showed marked improvement after 24 weeks | ||

| Eflornithine 13.9% cream | 58% of women showed improvement after 24 weeks vs. 34% with placebo |

Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This protocol is based on the widely used method of measuring the release of 14CO2 from [14C]carboxyl-labeled L-ornithine.

Objective: To quantify the enzymatic activity of ODC in cell lysates or purified enzyme preparations.

Materials:

-

[1-14C]-L-ornithine (specific activity ~55 mCi/mmol)

-

Purified ODC enzyme or cell/tissue homogenate

-

Assay Buffer: 6.25 mM Tris-HCl (pH 7.5), 50 µM pyridoxal-5-phosphate, 1.56 mM DTT

-

Substrate Mix: 100 µM L-ornithine and 0.1 µCi [1-14C]-L-ornithine in assay buffer

-

Enzyme/Homogenate Buffer: 25 mM Tris-HCl, 0.1 mM EDTA, 2.5 mM DTT

-

Stopping Solution: 5 M Sulfuric Acid

-

CO2 Trapping Solution: 0.1 M NaOH

-

Filter paper discs

-

Scintillation vials and scintillation fluid

-

Microcentrifuge tubes

Procedure:

-

Enzyme Preparation: Prepare purified ODC or cell/tissue homogenates in the appropriate buffer. For cell-based assays, treat cells with eflornithine or other inhibitors as required, then harvest and lyse the cells.

-

Reaction Setup: a. Place a piece of filter paper saturated with 200 µL of 0.1 M NaOH into a scintillation vial to capture the released 14CO2. b. In a microcentrifuge tube, add 50 µL of the enzyme preparation or cell homogenate. c. For inhibitor studies, pre-incubate the enzyme with varying concentrations of eflornithine for 30 minutes at room temperature. d. Initiate the reaction by adding 200 µL of the Substrate Mix to the microcentrifuge tube. e. Immediately place the open microcentrifuge tube inside the scintillation vial, ensuring the tube does not come into contact with the NaOH-saturated filter paper. Seal the scintillation vial.

-

Incubation: Incubate the vials at 37°C with shaking for 30-60 minutes.

-

Reaction Termination: a. Stop the reaction by injecting 250 µL of 5 M Sulfuric Acid into the microcentrifuge tube without opening the scintillation vial. b. Continue to incubate at 37°C with shaking for another 30 minutes to ensure all the released 14CO2 is trapped by the filter paper.

-

Measurement: a. Carefully remove the microcentrifuge tube from the scintillation vial. b. Add 5 mL of scintillation fluid to the vial containing the filter paper. c. Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the specific ODC activity, expressed as nmol of CO2 released per minute per mg of protein.

Caption: Experimental workflow for the radiometric ODC activity assay.

Quantification of Cellular Polyamines by HPLC

This protocol provides a general workflow for measuring cellular polyamine levels using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Objective: To determine the concentrations of putrescine, spermidine, and spermine in biological samples.

Materials:

-

Cell or tissue samples

-

Perchloric acid (PCA) or similar strong acid for extraction

-

Derivatization agent (e.g., dansyl chloride, o-phthalaldehyde (OPA))

-

HPLC system with a fluorescence or UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Mobile phases (specific to the method and column)

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Sample Preparation and Extraction: a. Harvest cells or homogenize tissue samples. b. Extract polyamines by adding a strong acid like perchloric acid to precipitate proteins and other macromolecules. c. Centrifuge the samples to pellet the precipitate and collect the supernatant containing the polyamines.

-

Derivatization: a. Take an aliquot of the supernatant and adjust the pH to be alkaline (pH 9-10), as this is optimal for most derivatization reactions. b. Add the derivatization agent (e.g., OPA) to the sample. This reaction attaches a fluorescent or UV-absorbing tag to the primary and secondary amine groups of the polyamines, making them detectable. c. Incubate the reaction mixture for a specific time at a controlled temperature, as per the derivatization agent's protocol.

-

HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Separate the derivatized polyamines on the column using a specific gradient of mobile phases. c. Detect the eluted polyamines using the fluorescence or UV detector at the appropriate wavelengths for the chosen derivatizing agent.

-

Quantification: a. Create a standard curve by running known concentrations of derivatized polyamine standards through the HPLC system. b. Determine the concentration of each polyamine in the samples by comparing their peak areas to the standard curve. c. Normalize the results to the initial amount of tissue, cell number, or protein concentration.

Resistance Mechanisms

Resistance to eflornithine, particularly in Trypanosoma brucei, has been linked to decreased drug accumulation within the parasite. Studies have identified that the loss or mutation of a specific amino acid transporter, TbAAT6, is a key mechanism of resistance. This transporter is responsible for the uptake of eflornithine into the trypanosome. Consequently, its absence prevents the drug from reaching its intracellular target, ODC.

Conclusion

Eflornithine is a well-characterized, potent, and specific irreversible inhibitor of ornithine decarboxylase. Its ability to deplete polyamines has led to its successful application in the treatment of Human African Trypanosomiasis and facial hirsutism, and it shows promise in the context of neuroblastoma. Understanding the technical details of its mechanism, pharmacokinetics, and the methodologies for its study is crucial for ongoing research and the development of new therapeutic strategies targeting the polyamine biosynthesis pathway. This guide provides a foundational resource for scientists and researchers, consolidating key data and protocols to facilitate further investigation into this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Translational regulation of ornithine decarboxylase and other enzymes of the polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eflornithine - Wikipedia [en.wikipedia.org]

The Serendipitous Journey of Eflornithine: A Technical Guide to its Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eflornithine (α-difluoromethylornithine or DFMO) stands as a testament to the often-unpredictable path of pharmaceutical development. Initially synthesized in the 1970s as a potential anti-cancer agent, its trajectory shifted dramatically, leading to its establishment as a critical treatment for West African sleeping sickness and later as a topical therapy for hirsutism. This technical guide provides a comprehensive overview of the discovery and history of eflornithine's development, detailing its mechanism of action, key experimental findings, and the clinical milestones that defined its journey. Quantitative data from pivotal studies are summarized in structured tables, and detailed protocols for key experiments are provided to offer a practical resource for researchers. Furthermore, signaling pathways and developmental timelines are visualized using Graphviz to facilitate a deeper understanding of this remarkable molecule.

Introduction: A Molecule with a Winding Path

Eflornithine was first synthesized in the late 1970s at the Merrell Dow Research Institute with the intent of creating a novel anti-cancer therapeutic.[1] The rationale was based on the observation that rapidly proliferating cancer cells have a high demand for polyamines, and inhibiting their synthesis could arrest tumor growth.[2] While it showed cytostatic effects in preclinical models, it ultimately proved ineffective as a standalone chemotherapeutic agent in clinical trials.[1] However, the story of eflornithine was far from over. A serendipitous discovery revealed its potent activity against Trypanosoma brucei gambiense, the parasite responsible for West African sleeping sickness, a fatal neglected tropical disease.[3] This led to its approval for this indication and its addition to the World Health Organization's list of essential medicines.[3] Further clinical observations of hair loss as a side effect of systemic treatment paved the way for its development and eventual approval as a topical cream for female facial hirsutism. Most recently, eflornithine has found a new application in oncology, not as a primary cytotoxic agent, but as a maintenance therapy to reduce the risk of relapse in high-risk neuroblastoma.

Mechanism of Action: Irreversible Inhibition of Ornithine Decarboxylase

Eflornithine's therapeutic effects across its diverse applications all stem from its specific and irreversible inhibition of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway. Polyamines, such as putrescine, spermidine, and spermine, are essential polycationic molecules involved in numerous cellular processes, including cell division, differentiation, and macromolecular synthesis.

Eflornithine acts as a "suicide inhibitor." Structurally similar to ODC's natural substrate, ornithine, it enters the enzyme's active site. Once inside, the enzyme catalyzes the decarboxylation of eflornithine. This process, however, leads to the formation of a reactive intermediate that covalently binds to a cysteine residue (Cys-360) in the active site, permanently inactivating the enzyme. This irreversible inhibition depletes cellular polyamine levels, thereby arresting the proliferation of rapidly dividing cells like trypanosomes, hair follicle cells, and neuroblastoma cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of eflornithine.

Table 1: In Vitro Activity of Eflornithine

| Parameter | Value | Cell/Enzyme Source | Reference |

| IC50 (D-DFMO) | ~7.5 µM | Human ODC | |

| Inactivation Constant (K_inact) (D-DFMO) | 0.25 min⁻¹ | Human ODC | |

| Inactivation Constant (K_inact) (L-DFMO) | 0.15 min⁻¹ | Human ODC |

Table 2: Pharmacokinetic Parameters of Eflornithine

| Route | Dose | Cmax | tmax | AUC | t½ | Population | Reference |

| Oral | 100-125 mg/kg q6h | 296-691 nmol/L | 2-3 h | 2911-6286 nmol·h/mL | 3.0-16.3 h | Sleeping Sickness Patients | |

| Topical (13.9% cream) | 0.5 g single dose | 4.96 ng/mL | - | - | 11 h | Women with Hirsutism | |

| Topical (13.9% cream) | 0.5 g BID (steady state) | 10.44 ng/mL | - | - | 8 h | Women with Hirsutism |

Table 3: Clinical Efficacy of Eflornithine for African Trypanosomiasis (Sleeping Sickness)

| Treatment Regimen | N | Cure Rate | Follow-up | Reference |

| Eflornithine monotherapy | 51 | 94.1% | 18 months | |

| Nifurtimox-Eflornithine Combination Therapy (NECT) | 52 | 96.2% | 18 months | |

| Eflornithine monotherapy | 143 | 91.6% | 18 months | |

| NECT | 143 | 96.5% | 18 months | |

| NECT (Field Study) | 629 | 94.1% | 24 months |

Table 4: Clinical Efficacy of Topical Eflornithine for Hirsutism

| Treatment | N | Outcome | Time Point | Reference |

| Eflornithine 13.9% Cream | 596 (pooled data) | 58% showed improvement (vs. 34% placebo) | 24 weeks | |

| Eflornithine + IPL | 18 | 17% reduction in hair regrowth vs. control | 6 months | |

| Eflornithine + Laser | 31 | 93.5% clear/almost clear (vs. 67.9% laser alone) | 24 weeks |

Table 5: Clinical Efficacy of Eflornithine for High-Risk Neuroblastoma

| Parameter | Eflornithine Group | Control Group | Hazard Ratio (95% CI) | Reference |

| Event-Free Survival (EFS) | - | - | 0.48 (0.27–0.85) | |

| Overall Survival (OS) | - | - | 0.32 (0.15–0.70) |

Key Experimental Protocols

In Vitro Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeled CO2 Release)

This protocol is a standard method for determining ODC activity by measuring the release of radiolabeled CO₂ from [¹⁴C]-ornithine.

Materials:

-

Purified ODC enzyme or cell/tissue lysate

-

Assay Buffer: 6.25 mM Tris HCl (pH 7.5), 50 µM pyridoxal-5-phosphate (PLP)

-

Substrate Mix: 100 µM L-ornithine, 0.1 µCi [1-¹⁴C] L-ornithine

-

Dithiothreitol (DTT) (optional, e.g., 1.56 mM)

-

Stop Solution: 5 M Sulfuric Acid

-

CO₂ Trapping Solution: 0.1 M NaOH

-

Filter paper discs

-

Scintillation vials and fluid

-

Microcentrifuge tubes

-

Liquid scintillation counter

Procedure:

-

Prepare the enzyme sample by diluting purified ODC or lysate in a suitable buffer (e.g., 25 mM Tris, 0.1 mM EDTA).

-

In a scintillation vial, place a filter paper disc saturated with 200 µL of 0.1 M NaOH to trap the evolved ¹⁴CO₂.

-

In a microcentrifuge tube, combine the enzyme sample with 200 µL of the assay mix containing the substrate mix and optional DTT.

-

Place the open microcentrifuge tube inside the scintillation vial, ensuring it does not come into contact with the NaOH-saturated filter paper. Seal the scintillation vial.

-

Incubate the reaction at 37°C with shaking for 30 minutes.

-

Stop the enzymatic reaction by adding 250 µL of 5 M sulfuric acid to the microcentrifuge tube. Reseal the scintillation vial immediately.

-

Continue incubation at 37°C with shaking for another 30 minutes to ensure all released ¹⁴CO₂ is trapped by the filter paper.

-

Carefully remove the microcentrifuge tube from the scintillation vial.

-

Add 5 mL of scintillation fluid to the vial containing the filter paper.

-

Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate the specific ODC activity, typically expressed as nmol CO₂ released per minute per mg of protein.

Clinical Trial Protocol for Second-Stage African Trypanosomiasis

The following is a representative protocol based on studies comparing eflornithine monotherapy with Nifurtimox-Eflornithine Combination Therapy (NECT).

Study Design: Randomized, open-label, active-control, non-inferiority trial.

Inclusion Criteria:

-

Patients aged 15 years or older.

-

Confirmed second-stage T. b. gambiense infection (trypanosomes in cerebrospinal fluid [CSF] or CSF white blood cell count >5 cells/µL).

Treatment Arms:

-

Eflornithine Monotherapy: 400 mg/kg/day administered intravenously in four divided doses (every 6 hours) for 14 days.

-

NECT: Eflornithine 400 mg/kg/day intravenously in two divided doses (every 12 hours) for 7 days, combined with nifurtimox 15 mg/kg/day orally in three divided doses (every 8 hours) for 10 days.

Primary Endpoint: Cure at 18 months post-treatment, defined as the absence of trypanosomes in body fluids and a CSF leukocyte count ≤20 cells/µL.

Follow-up Schedule: Patients are examined clinically and with lumbar puncture at 6, 12, 18, and 24 months post-treatment.

Outcome Assessment:

-

Cure: Meeting the primary endpoint definition at the final follow-up.

-

Relapse: Detection of trypanosomes in any body fluid or meeting predefined criteria for CSF cell count increase after initial improvement.

-

Adverse Events: Monitored and graded throughout the treatment and follow-up periods.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Apparent ornithine decarboxylase activity, measured by 14CO2 trapping, after frozen storage of rat tissue and rat tissue supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

Eflornithine's Role in Polyamine Biosynthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The polyamine biosynthesis pathway is a critical process for maintaining cellular functions, and its dysregulation is frequently associated with diseases characterized by rapid cell proliferation, such as cancer and parasitic infections.[1] Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in this pathway, catalyzing the conversion of ornithine to putrescine.[2] Given its pivotal role, ODC has emerged as a key therapeutic target.

Eflornithine, also known as α-difluoromethylornithine (DFMO), is a specific, irreversible inhibitor of ODC.[3] Initially developed as an anti-cancer agent, it has found significant clinical application in the treatment of West African sleeping sickness (caused by Trypanosoma brucei gambiense) and hirsutism.[4] This technical guide provides an in-depth exploration of eflornithine's mechanism of action, its profound effects on the polyamine biosynthesis pathway, and the experimental methodologies used to study these interactions.

Eflornithine's Mechanism of Action: Irreversible Inhibition of ODC

Eflornithine acts as a "suicide inhibitor" of ODC. Structurally similar to the natural substrate ornithine, it binds to the active site of the enzyme. The catalytic mechanism of ODC involves the decarboxylation of ornithine. When eflornithine enters the active site, the enzyme initiates its catalytic action, leading to the decarboxylation of eflornithine. This process, however, generates a highly reactive intermediate that covalently binds to a cysteine residue within the ODC active site. This covalent modification results in the irreversible inactivation of the enzyme, thereby halting the production of putrescine.

dot

The Polyamine Biosynthesis Pathway and its Disruption by Eflornithine

The biosynthesis of polyamines is a highly regulated enzymatic cascade. It begins with the decarboxylation of ornithine to putrescine by ODC. Putrescine is then sequentially converted to spermidine and spermine through the addition of aminopropyl groups donated by decarboxylated S-adenosylmethionine (dcSAM). The enzyme S-adenosylmethionine decarboxylase (SAMDC) is another key regulatory point in this pathway. By irreversibly inhibiting ODC, eflornithine effectively blocks the initial and rate-limiting step, leading to the depletion of intracellular putrescine and subsequently spermidine pools.

dot

Quantitative Data on Eflornithine's Efficacy

The inhibitory potency of eflornithine on ODC and its effects on cellular polyamine levels have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of ODC Inhibition by Eflornithine Enantiomers

| Inhibitor | Dissociation Constant (KD) (µM) | Inactivation Constant (kinact) (min-1) | Reference |

| D-Eflornithine | 28.3 ± 3.4 | 0.25 ± 0.03 | |

| L-Eflornithine | 1.3 ± 0.3 | 0.15 ± 0.03 | |

| D/L-Eflornithine (racemic) | 2.2 ± 0.4 | 0.15 ± 0.03 |

Table 2: IC50 Values of Eflornithine in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Reference |

| T.b. gambiense (various strains) | Protozoan parasite | 5.5 - 50 | |

| T.b. brucei 427 | Protozoan parasite | ~40-fold less sensitive in resistant lines | |

| SK-N-BE(2) | Human Neuroblastoma | >1000 | |

| COG-N-452h | Human Neuroblastoma | >1000 | |

| CHLA-119 | Human Neuroblastoma | >1000 |

Table 3: Effect of Eflornithine (DFMO) on Intracellular Polyamine Concentrations

| Cell Line/Tissue | Treatment | Putrescine Level | Spermidine Level | Spermine Level | Reference |

| T.b. brucei | 100 µM Eflornithine, 24h | Depleted | >50% decrease | Not specified | |

| 4T1 Murine Mammary Cancer Xenografts | DFMO in vivo | Suppressed | Suppressed | Increased | |

| Human Ovarian Cancer (OVCAR-3) | DFMO | Markedly reduced | Markedly reduced | Unchanged | |

| Fibrosarcoma-bearing rats | DFMO infusion (6 & 12 days) | Reduced | Reduced (dose-dependent) | Not specified | |

| A549 Lung Cancer Cells | Indomethacin (affects polyamine metabolism) | Significantly decreased | Significantly decreased | Not specified |

Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This protocol is a widely used method for determining ODC activity by measuring the release of 14CO2 from [1-14C]-L-ornithine.

Materials:

-

Enzyme sample (cell or tissue lysate)

-

Assay buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA

-

[1-14C]-L-ornithine (specific activity ~55 mCi/mmol)

-

L-ornithine (unlabeled)

-

Pyridoxal-5-phosphate (PLP)

-

Dithiothreitol (DTT)

-

5 M Sulfuric acid (to stop the reaction)

-

0.1 M NaOH

-

Scintillation vials and fluid

-

Filter paper

Procedure:

-

Prepare the assay mix containing 6.25 mM Tris-HCl (pH 7.5), 100 µM L-ornithine, 50 µM PLP, 1.56 mM DTT, and 0.1 µCi [1-14C]-L-ornithine.

-

Add 100 ng of purified ODC protein or an appropriate amount of cell/tissue lysate to a microcentrifuge tube.

-

Initiate the reaction by adding 200 µL of the assay mix to the enzyme sample.

-

Place the open microcentrifuge tube inside a scintillation vial containing a piece of filter paper saturated with 200 µL of 0.1 M NaOH to capture the released 14CO2.

-

Incubate the vials at 37°C with shaking for 30 minutes.

-

Stop the reaction by adding 250 µL of 5 M sulfuric acid to the microcentrifuge tube.

-

Continue incubation at 37°C with shaking for an additional 30 minutes to ensure complete capture of the 14CO2 by the NaOH-saturated filter paper.

-

Remove the microcentrifuge tube from the scintillation vial.

-

Add 5 mL of scintillation fluid to the scintillation vial containing the filter paper.

-

Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate the specific ODC activity, typically expressed as nmol CO2 released/min/mg of protein.

dot

Quantification of Polyamines by HPLC with Pre-column Derivatization

This protocol outlines a common method for quantifying polyamines in biological samples using high-performance liquid chromatography (HPLC) following derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA) for deproteinization

-

Derivatization reagent: o-phthalaldehyde (OPA) and N-acetyl-L-cysteine in a suitable buffer

-

HPLC system with a C18 reversed-phase column and a fluorescence detector

-

Mobile phases (e.g., a gradient of sodium acetate buffer and methanol)

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Sample Preparation and Deproteinization:

-

For cultured cells (e.g., 1 x 106 cells), wash the cell pellet with PBS and resuspend in a known volume of PCA or TCA.

-

For tissues (e.g., 50 mg), homogenize in PCA or TCA.

-

Incubate on ice to precipitate proteins.

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein.

-

Collect the supernatant containing the polyamines.

-

-

Pre-column Derivatization:

-

Mix a specific volume of the supernatant with the OPA/N-acetyl-L-cysteine derivatization reagent.

-

The reaction yields highly fluorescent derivatives of the polyamines.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the polyamine derivatives on a C18 column using a suitable gradient of mobile phases.

-

Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of putrescine, spermidine, and spermine standards that have undergone the same derivatization procedure.

-

Determine the concentration of each polyamine in the samples by comparing their peak areas to the standard curve.

-

dot

Conclusion

Eflornithine's targeted and irreversible inhibition of ornithine decarboxylase provides a powerful tool for both therapeutic intervention and basic research into the critical roles of polyamines in cellular physiology. Its efficacy in treating diseases characterized by rapid cell proliferation underscores the importance of the polyamine biosynthesis pathway as a drug target. The experimental protocols detailed herein represent standard methodologies for investigating the effects of eflornithine and other potential inhibitors on this vital pathway. A thorough understanding of these techniques and the quantitative effects of such inhibitors is essential for the continued development of novel therapeutic strategies targeting polyamine metabolism.

References

- 1. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 3. Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eflornithine | Definition, African Trypanosomiasis, Uses, & Effects | Britannica [britannica.com]

Eflornithine Hydrochloride vs. Free Base: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of eflornithine hydrochloride and eflornithine free base for research applications. This document outlines the core physicochemical properties, relevant signaling pathways, and detailed experimental protocols to aid researchers in selecting the appropriate form of eflornithine for their studies.

Introduction to Eflornithine

Eflornithine, also known as α-difluoromethylornithine (DFMO), is a specific, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. By inhibiting ODC, eflornithine effectively depletes intracellular polyamine levels, leading to a cytostatic effect on rapidly dividing cells. This mechanism of action has led to its investigation and use in treating conditions characterized by high cell proliferation, such as certain cancers and protozoan infections like African trypanosomiasis. In research, eflornithine is a critical tool for studying the roles of polyamines in various biological processes.

Eflornithine is commercially available in two primary forms: the hydrochloride salt (eflornithine HCl) and the free base. The choice between these forms can significantly impact experimental design and outcomes due to differences in their physicochemical properties.

Physicochemical Properties

The selection of either the hydrochloride salt or the free base form of eflornithine for research purposes is primarily dictated by their differing physicochemical properties, which influence their handling, formulation, and bioavailability in experimental systems.

| Property | Eflornithine Hydrochloride | Eflornithine Free Base | References |

| Molecular Formula | C₆H₁₂F₂N₂O₂ · HCl · H₂O | C₆H₁₂F₂N₂O₂ | [1] |

| Molecular Weight | 236.65 g/mol | 182.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Solid powder | [1],[2] |

| Melting Point | 246 ± 0.5 °C | Not explicitly found | [1] |

| Solubility | Highly soluble in water. | Soluble in DMSO, not in water. | , |

| Stability | Has better heat stability but is slightly prone to oxidative and photo-degradation. | Data not available, but generally, free bases can be less stable than their hydrochloride salts. | |

| pKa | 10.2 | Not explicitly found | |

| Log P | -2.1 | Not explicitly found |

Note: Direct comparative studies on the stability of eflornithine hydrochloride versus the free base were not found in the reviewed literature. However, hydrochloride salts of amine-containing compounds are generally more stable and less susceptible to degradation than their corresponding free bases.

Signaling Pathways

Eflornithine's primary molecular target is ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway. Understanding this pathway and its regulation is crucial for designing and interpreting experiments using eflornithine.

Polyamine Biosynthesis Pathway

Polyamines (putrescine, spermidine, and spermine) are synthesized from the amino acid ornithine. ODC catalyzes the first and rate-limiting step in this pathway: the decarboxylation of ornithine to form putrescine.

Caption: The polyamine biosynthesis pathway, with ornithine decarboxylase (ODC) as the rate-limiting enzyme.

Mechanism of ODC Inhibition by Eflornithine

Eflornithine acts as a "suicide inhibitor" of ODC. It is structurally similar to the natural substrate, ornithine, and binds to the active site of the enzyme. The enzyme then catalyzes the decarboxylation of eflornithine, which generates a reactive intermediate that covalently binds to a cysteine residue in the active site, leading to irreversible inactivation of the enzyme.

Caption: Mechanism of irreversible inhibition of ODC by eflornithine.

Experimental Protocols

In Vitro Ornithine Decarboxylase (ODC) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of eflornithine on ODC in vitro. The most common methods rely on the quantification of a product of the enzymatic reaction, either radiolabeled CO₂ or putrescine.

Objective: To determine the IC₅₀ of eflornithine (hydrochloride or free base) for ODC.

Materials:

-

Purified or recombinant ODC enzyme

-

L-[1-¹⁴C]-ornithine (for radiometric assay) or non-radiolabeled L-ornithine (for spectrophotometric/fluorometric assays)

-

Pyridoxal-5'-phosphate (PLP)

-

Dithiothreitol (DTT)

-

EDTA

-

Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5)

-

Eflornithine hydrochloride or eflornithine free base stock solution (dissolved in an appropriate solvent, e.g., water for HCl salt, DMSO for free base)

-

For radiometric assay: Scintillation vials and scintillation cocktail, filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).

-

For spectrophotometric assay (coupled enzyme assay): Phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).

-

Microplate reader (for spectrophotometric/fluorometric assays) or scintillation counter (for radiometric assay).

Methodology (Radiometric Assay):

-

Preparation of Reagents:

-

Prepare a master mix containing assay buffer, PLP, DTT, and EDTA at the desired final concentrations.

-

Prepare serial dilutions of the eflornithine stock solution in the assay buffer.

-

-

Enzyme Reaction:

-

In a sealed reaction vial, add the ODC enzyme to the master mix.

-

Add the desired concentration of eflornithine (or vehicle control).

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding L-[1-¹⁴C]-ornithine.

-

Suspend a piece of filter paper impregnated with a CO₂ trapping agent above the reaction mixture.

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

-

-

Stopping the Reaction and Measuring Radioactivity:

-

Stop the reaction by injecting an acid (e.g., trichloroacetic acid or citric acid) into the reaction mixture, which releases the ¹⁴CO₂.

-

Continue incubation for a further period (e.g., 60 minutes) to ensure complete trapping of the ¹⁴CO₂ by the filter paper.

-

Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of ODC inhibition for each eflornithine concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the eflornithine concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Methodology (Spectrophotometric Coupled Enzyme Assay):

-

Principle: The production of putrescine is coupled to other enzymatic reactions that result in a change in absorbance. A common method involves the oxidation of putrescine by a diamine oxidase, which produces H₂O₂, followed by a peroxidase-catalyzed reaction that generates a colored product.

-

Procedure: The general steps are similar to the radiometric assay, but instead of using a radiolabeled substrate, the reaction mixture will contain the necessary components for the coupled assay (e.g., diamine oxidase, peroxidase, and a chromogenic substrate). The change in absorbance is monitored over time using a microplate reader.

In Vivo Hair Growth Inhibition Assay in Mice

This protocol describes a common in vivo model to assess the efficacy of topical eflornithine formulations.

Objective: To evaluate the effect of topical eflornithine hydrochloride or free base formulations on hair regrowth in mice.

Animals:

-

C57BL/6 mice are often used due to their synchronized hair follicle cycling.

Materials:

-

Eflornithine hydrochloride or free base formulated in a suitable topical vehicle (e.g., cream, gel).

-

Vehicle control formulation.

-

Electric clippers.

-

Digital camera for documentation.

-

Image analysis software (optional).

Methodology:

-

Acclimatization and Hair Removal:

-

Acclimatize the mice to the housing conditions for at least one week.

-

Anesthetize the mice and carefully shave a defined area on the dorsal skin to synchronize the hair growth cycle (anagen phase).

-

-

Topical Application:

-

Divide the mice into treatment groups (e.g., vehicle control, eflornithine HCl formulation, eflornithine free base formulation).

-

Apply a standardized amount of the respective formulation to the shaved area twice daily.

-

-

Evaluation of Hair Regrowth:

-

Visually assess and photograph the treated areas at regular intervals (e.g., every 3-4 days) for a period of 3-4 weeks.

-

Hair regrowth can be scored qualitatively (e.g., on a scale from no growth to full growth) or quantitatively by measuring the area of hair regrowth using image analysis software.

-

-

Histological Analysis (Optional):

-

At the end of the study, skin samples from the treated areas can be collected for histological analysis to examine the effects on hair follicle morphology and cell proliferation (e.g., using Ki-67 staining).

-

Quantification of Eflornithine in Biological Samples

Objective: To determine the concentration of eflornithine in biological matrices such as plasma, serum, or tissue homogenates.

Methodology (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):

-

Sample Preparation:

-

Protein precipitation is a common method for extracting eflornithine from biological samples. This can be achieved by adding a solvent like acetonitrile or methanol to the sample, followed by centrifugation to remove the precipitated proteins.

-

An internal standard should be added before the extraction process for accurate quantification.

-

-

Chromatographic Conditions:

-

Column: A C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact composition may need to be optimized.

-

Detection: As eflornithine lacks a strong chromophore, derivatization is often required for UV or fluorescence detection. Common derivatizing agents include dansyl chloride or o-phthalaldehyde (OPA). Alternatively, mass spectrometry (LC-MS) can be used for direct detection without derivatization.

-

Flow Rate and Temperature: These parameters should be optimized to achieve good peak separation and shape.

-

-

Quantification:

-

A calibration curve is constructed by analyzing standards of known eflornithine concentrations.

-

The concentration of eflornithine in the unknown samples is determined by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

-

Rationale for Choosing Between Eflornithine Hydrochloride and Free Base

The choice between the hydrochloride salt and the free base form of eflornithine depends on the specific requirements of the experiment.

-

Eflornithine Hydrochloride:

-

Advantages: Its high water solubility makes it ideal for preparing aqueous stock solutions for in vitro assays and for oral or injectable formulations in vivo where aqueous vehicles are preferred. The salt form is also generally more stable, ensuring a longer shelf-life and less degradation during storage and experimentation.

-

Considerations: When calculating molar concentrations, the molecular weight of the hydrochloride monohydrate (236.65 g/mol ) must be used. The presence of the hydrochloride may slightly alter the pH of unbuffered solutions.

-

-

Eflornithine Free Base:

-

Advantages: The free base is the active form of the drug. For certain non-aqueous formulations, such as those for topical delivery or for studies in organic solvents, the free base may be more suitable due to its better solubility in lipophilic vehicles. It also provides a higher percentage of the active moiety per unit weight.

-

Considerations: Its poor water solubility necessitates the use of organic solvents like DMSO for preparing stock solutions for in vitro studies. Care must be taken to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system. The potential for lower stability compared to the hydrochloride salt should also be considered.

-

Conclusion

Both eflornithine hydrochloride and eflornithine free base are valuable tools for researchers studying the role of polyamines in health and disease. The hydrochloride salt is the more commonly used form due to its excellent water solubility and higher stability, making it convenient for a wide range of in vitro and in vivo applications. The free base, while less soluble in aqueous media, may be advantageous for specific formulation needs, particularly in non-aqueous systems. A thorough understanding of the physicochemical properties of each form is essential for designing robust and reproducible experiments. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making informed decisions about which form of eflornithine is best suited for their scientific inquiries.

References

In Vitro Activity of Eflornithine Against Trypanosoma brucei: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eflornithine, also known as DL-α-difluoromethylornithine (DFMO), is a crucial drug in the treatment of late-stage Human African Trypanosomiasis (HAT), commonly known as sleeping sickness, caused by the protozoan parasite Trypanosoma brucei gambiense[1][2]. Initially developed as an anti-cancer agent, its potent trypanocidal activity was a landmark discovery in the fight against this neglected tropical disease[1]. This technical guide provides an in-depth overview of the in vitro activity of Eflornithine against Trypanosoma brucei, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action and resistance.

Mechanism of Action

Eflornithine functions as a "suicide inhibitor" of the enzyme ornithine decarboxylase (ODC)[3]. ODC is the rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine and spermidine, which are essential for cellular proliferation and differentiation in both mammalian and parasitic cells[2]. By irreversibly binding to ODC, Eflornithine prevents the conversion of ornithine to putrescine, thereby depleting the parasite's polyamine stores and inhibiting DNA synthesis and cell division, ultimately leading to parasite death. The selective toxicity of Eflornithine against T. brucei is attributed to the parasite's ODC being significantly more sensitive to the drug than the mammalian equivalent.

The uptake of Eflornithine into the trypanosome is a critical step for its activity and is not mediated by passive diffusion. It has been demonstrated that a specific amino acid transporter, TbAAT6, is responsible for the transport of Eflornithine across the parasite's membrane. The loss or mutation of this transporter is a key mechanism of Eflornithine resistance.

Quantitative In Vitro Activity

The in vitro efficacy of Eflornithine is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit parasite growth by 50%. Eflornithine is administered as a racemic mixture of L- and D-enantiomers. Studies have shown that the L-enantiomer is significantly more potent than the D-enantiomer against T. b. gambiense in vitro.

| Compound | T. b. gambiense Strain | IC50 (μM) [95% CI] | Reference |

| Racemic Eflornithine | STIB930 | 6.4 [5.2; 7.7] | |

| K03048 | 17 [15; 18] | ||

| 130R | 14 [12; 17] | ||

| Combined Strains | 9.1 [8.1; 10] | ||

| L-Eflornithine | STIB930 | 4.1 [3.1; 5.0] | |

| K03048 | 8.9 [7.0; 11] | ||

| 130R | 7.7 [6.8; 8.5] | ||

| Combined Strains | 5.5 [4.5; 6.6] | ||

| D-Eflornithine | STIB930 | 39 [29; 49] | |

| K03048 | 73 [62; 85] | ||

| 130R | 76 [66; 86] | ||

| Combined Strains | 50 [42; 57] |

Experimental Protocols

Trypanosoma brucei In Vitro Culture

The maintenance of healthy, logarithmically growing bloodstream form (BSF) trypanosomes is fundamental for accurate and reproducible in vitro drug susceptibility testing.

-

Cell Lines: T. b. brucei Lister 427 is a commonly used laboratory-adapted strain. For studies on human infective forms, various T. b. gambiense strains such as STIB930, K03048, and 130R are utilized.

-

Culture Medium: A standard medium for BSF trypanosomes is HMI-9 (Hirumi's Modified Iscove's Medium), typically supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS).

-

Culture Conditions: Parasites are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: The parasite density should be maintained between 1 x 10^5 and 1 x 10^6 cells/mL to ensure logarithmic growth. Cultures are typically diluted daily with fresh, pre-warmed medium. Cell density is monitored using a hemocytometer.

In Vitro Drug Susceptibility Assay (Alamar Blue Assay)

The Alamar blue (resazurin) assay is a widely used method to determine the viability of trypanosomes after drug exposure. It is a simple, robust, and cost-effective method suitable for high-throughput screening.

-

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is proportional to the number of living cells.

-

Procedure:

-

Plate Preparation: A serial dilution of Eflornithine is prepared in HMI-9 medium in a 96-well microtiter plate.

-

Parasite Seeding: Bloodstream form trypanosomes in the logarithmic growth phase are seeded into each well at a density of approximately 4 x 10^4 cells/mL.

-

Incubation: The plates are incubated for 48 hours at 37°C with 5% CO2.

-

Alamar Blue Addition: 20 µL of 0.49 µM Resazurin dye is added to each well.

-

Final Incubation: The plates are incubated for an additional 24 hours.

-

Fluorescence Reading: The fluorescence is measured using a fluorometer with an excitation wavelength of 530 nm and an emission wavelength of 595 nm.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a suitable software package (e.g., GraphPad Prism) by fitting the data to a sigmoidal dose-response curve.

-

Mechanisms of Resistance

In vitro selection of Eflornithine-resistant T. brucei has demonstrated that the primary mechanism of resistance is the diminished accumulation of the drug within the parasite. This is most commonly caused by the deletion or mutation of the gene encoding the TbAAT6 amino acid transporter, which is responsible for Eflornithine uptake. Studies have shown that ablating the expression of TbAAT6 in wild-type trypanosomes leads to Eflornithine resistance, while re-expressing the gene in resistant lines restores sensitivity. Importantly, resistance is not typically associated with alterations in the drug's target, ornithine decarboxylase.

Conclusion

Eflornithine remains a cornerstone in the treatment of T. b. gambiense HAT. Understanding its in vitro activity, mechanism of action, and potential for resistance is critical for its effective use and for the development of new therapeutic strategies. The protocols and data presented in this guide offer a comprehensive resource for researchers in the field of trypanosomiasis. The pronounced in vitro potency of the L-enantiomer of Eflornithine suggests that further investigation into its clinical application could lead to improved treatment regimens for this devastating disease.

References

Preclinical Profile of Eflornithine in Neuroblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][2] Polyamines are essential for cell proliferation and differentiation, and their levels are often elevated in cancer cells.[3] Neuroblastoma, a common pediatric solid tumor, frequently exhibits amplification of the MYCN oncogene, a key driver of tumor progression and a transcriptional activator of ODC1 (the gene encoding ODC).[1][4] This direct link between a critical oncogenic driver and a key metabolic enzyme has positioned eflornithine as a promising therapeutic agent for neuroblastoma. This technical guide provides a comprehensive overview of the preclinical studies of eflornithine in neuroblastoma, focusing on its mechanism of action, efficacy in various models, and the experimental methodologies used in its evaluation.

Mechanism of Action

Eflornithine acts as a "suicide inhibitor" by irreversibly binding to ODC, thereby preventing the conversion of ornithine to putrescine, the first step in polyamine synthesis. This depletion of intracellular polyamines, such as putrescine, spermidine, and spermine, disrupts several cellular processes critical for tumor growth.

A key pathway affected by eflornithine in neuroblastoma is the LIN28/Let-7 axis. In MYCN-amplified neuroblastoma, high levels of polyamines promote the expression of LIN28B, an RNA-binding protein that post-transcriptionally suppresses the tumor-suppressor microRNA, Let-7. By reducing polyamine levels, eflornithine treatment leads to decreased LIN28B and subsequent restoration of Let-7 levels. This, in turn, downregulates MYCN expression, creating a negative feedback loop that further inhibits tumor growth.

Furthermore, eflornithine has been shown to induce a G1 cell cycle arrest in MYCN-amplified neuroblastoma cells. This effect is mediated by the accumulation of the cyclin-dependent kinase inhibitor p27Kip1. Eflornithine treatment also impacts other signaling pathways, including the phosphorylation of Akt/PKB and GSK3-β, which are involved in cell survival and proliferation.

Data Presentation

In Vitro Efficacy

The in vitro activity of eflornithine has been evaluated in a panel of neuroblastoma cell lines, demonstrating a cytostatic rather than cytotoxic effect.

| Cell Line | MYCN Status | IC50 (µM) | Observations | Reference |

| SK-N-BE(2) | Amplified | 100 | Achieved IC50 at 100 µM. | |

| 15 Other Cell Lines | Various | > 100 | Did not cause significant cytotoxicity (≥ 1 log cell kill) at concentrations up to 100 µM. | |

| BE(2)-C | Amplified | - | Sensitive to DFMO treatment, correlating with high LIN28B expression. | |

| SMS-KCNR | Amplified | - | Moderately sensitive to DFMO treatment. | |

| CHLA-90 | Non-amplified | - | Less sensitive to DFMO treatment. | |

| IMR-32 | Amplified | - | Marked increase in G1 phase and reduction in S phase after DFMO treatment. | |

| CHP-134 | Amplified | - | Marked increase in G1 phase and reduction in S phase after DFMO treatment. | |

| SK-N-MC | Non-amplified | - | Modest effects on proliferation. | |

| SK-N-SH | Non-amplified | - | No effect on growth. |

In Vivo Efficacy

Preclinical in vivo studies using xenograft and transgenic mouse models have demonstrated the potential of eflornithine to inhibit tumor growth and improve survival.

| Model | Treatment | Key Findings | Reference |

| MYCN-overexpressing NB cells (in vitro invasion assay) | 5 mM DFMO for 72h | Inhibited invasion by 89% compared to untreated cells. | |

| TH-MYCN Transgenic Mice | DFMO | Decreased tumor penetrance and extended survival when used preemptively. | |

| Neuroblastoma Xenografts | DFMO in combination with chemotherapy | Synergistic effect, leading to extended survival. |

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

Objective: To assess the effect of eflornithine on the proliferation of neuroblastoma cell lines.

Methodology:

-

Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of eflornithine in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium alone as a blank and wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for 72 hours under the same conditions.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Western Blot Analysis

Objective: To determine the effect of eflornithine on the expression levels of key proteins such as MYCN, ODC, and p27Kip1.

Methodology:

-

Cell Lysis: Treat neuroblastoma cells with eflornithine for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYCN, ODC, p27Kip1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vivo Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of eflornithine in a neuroblastoma xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously inject 1-5 x 10⁶ neuroblastoma cells (e.g., SK-N-BE(2)) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer eflornithine to the treatment group via oral gavage or in the drinking water at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Data Analysis: Compare the tumor growth curves and final tumor volumes between the treatment and control groups to assess the antitumor efficacy.

Signaling Pathways and Experimental Workflows

Caption: Eflornithine's mechanism of action in neuroblastoma.

Caption: In vitro experimental workflow for eflornithine evaluation.

Caption: In vivo experimental workflow for eflornithine evaluation.

Conclusion

Preclinical studies have established a strong rationale for the use of eflornithine in the treatment of high-risk neuroblastoma, particularly in cases with MYCN amplification. Its well-defined mechanism of action, centered on the inhibition of polyamine biosynthesis and the subsequent modulation of the MYCN-LIN28-Let-7 axis, provides a targeted therapeutic approach. The in vitro and in vivo data, although warranting further quantitative characterization in some areas, consistently demonstrate the cytostatic and tumor-inhibitory effects of eflornithine. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the preclinical potential of eflornithine and its combinations in neuroblastoma. Future preclinical research should focus on comprehensive dose-response studies across a wider range of neuroblastoma subtypes, elucidation of resistance mechanisms, and the identification of synergistic combination therapies to further enhance its clinical utility.

References

- 1. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting ornithine decarboxylase reverses the LIN28/Let-7 axis and inhibits glycolytic metabolism in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Formulating Eflornithine in In Vivo Animal Studies

Introduction

Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2][3] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[1][2] By inhibiting ODC, eflornithine depletes intracellular polyamines, leading to a cytostatic effect. This mechanism of action has led to its investigation and use in treating conditions characterized by rapid cell proliferation, such as certain cancers and protozoan infections like African trypanosomiasis. For researchers conducting preclinical in vivo animal studies, proper formulation of eflornithine is critical to ensure accurate dosing, bioavailability, and reproducible results. These application notes provide detailed protocols for the preparation of eflornithine formulations for oral, intravenous, and topical administration in animal models.

Physicochemical Properties of Eflornithine Hydrochloride

Eflornithine is commonly used in its hydrochloride salt form (eflornithine HCl), which is a white to off-white crystalline powder. It is highly soluble in water.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂F₂N₂O₂·HCl | |

| Molecular Weight | 218.65 g/mol | |

| Solubility | Highly soluble in water | |

| Stereochemistry | Racemic (D,L-α-difluoromethylornithine) |

Experimental Protocols

Protocol 1: Preparation of Eflornithine for Oral Administration (Gavage)

Oral gavage is a common method for administering eflornithine in rodent studies. Eflornithine hydrochloride's high water solubility allows for simple aqueous formulations.

Materials:

-

Eflornithine hydrochloride (DFMO) powder

-

Sterile saline solution (0.9% NaCl) or sterile water

-

Weighing scale

-

Spatula

-

Sterile conical tubes or vials

-

Vortex mixer

-

pH meter and adjustment solutions (e.g., NaOH, HCl) if necessary

-

Gavage needles (appropriate size for the animal model)

-

Syringes

Procedure:

-

Calculate the required amount of eflornithine HCl: Determine the total volume of the formulation needed based on the number of animals, their weights, and the desired dose and dosing volume. A common dosing volume for mice is up to 10 ml/kg.

-

Weigh the eflornithine HCl powder: Accurately weigh the calculated amount of eflornithine HCl powder using a calibrated scale.

-

Dissolve the powder: Add the weighed powder to a sterile conical tube or vial. Add the required volume of sterile saline solution or water.

-

Ensure complete dissolution: Vortex the solution until the eflornithine HCl is completely dissolved. The solution should be clear and free of particulates.

-

Check and adjust pH (if necessary): For most oral gavage studies, pH adjustment is not critical. However, if required by the experimental design, check the pH of the solution and adjust to a neutral pH (around 7.0-7.4) using dilute NaOH or HCl.

-

Storage: Store the prepared solution at 2-8°C for short-term use (up to one week). For longer-term storage, it is recommended to prepare fresh solutions. Stability should be validated under specific storage conditions.

-

Administration:

-

Properly restrain the animal.

-

Measure the appropriate length for gavage needle insertion.

-

Gently insert the gavage needle into the esophagus and slowly administer the calculated dose.

-

Monitor the animal for any signs of distress after administration.

-

Dosage Examples for Oral Administration in Rats:

| Dose (mg/kg) | Vehicle | Animal Model | Application | Reference |

| 750, 1500, 2000, 3000 | Saline solution | Male Sprague-Dawley rats | Pharmacokinetic study | |

| 40 - 3000 | Not specified | Rat | Pharmacokinetic study |

Protocol 2: Preparation of Eflornithine for Intravenous Administration

Intravenous administration requires a sterile, isotonic solution with a physiologically compatible pH.

Materials:

-

Eflornithine hydrochloride (DFMO) powder

-

Sterile saline solution (0.9% NaCl)

-

Sterile water for injection

-

Weighing scale

-

Spatula

-

Sterile vials

-

Vortex mixer

-

pH meter

-

Sterile 0.1 N NaOH and 0.1 N HCl for pH adjustment

-

Sterile filters (0.22 µm)

-

Syringes and needles

Procedure:

-

Calculate and weigh eflornithine HCl: As described in the oral formulation protocol.

-

Dissolve in sterile saline: Dissolve the weighed powder in sterile saline solution in a sterile vial.

-

Vortex to dissolve: Ensure the powder is completely dissolved.

-

Adjust pH: Check the pH of the solution. For intravenous administration, it is crucial to adjust the pH to approximately 7.2-7.4 to prevent irritation and ensure compatibility with blood. Use sterile 0.1 N NaOH or 0.1 N HCl to adjust the pH.

-

Sterile filter: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.

-

Quality Control: Visually inspect the final solution for any particulates.

-

Storage: Use the sterile solution immediately. If short-term storage is necessary, store at 2-8°C and use within 24 hours. Aseptic technique must be maintained throughout the process.

-

Administration:

-

Administer via a suitable vein for the animal model (e.g., tail vein in mice and rats).

-

The injection should be given slowly.

-

Dosage Examples for Intravenous Administration in Rats:

| Dose (mg/kg) | Vehicle | pH | Animal Model | Application | Reference |

| 375, 1000 | Saline solution | 7.2 | Male Sprague-Dawley rats | Pharmacokinetic study | |

| 100 - 2700 | Not specified | Not specified | Rat | Pharmacokinetic study |

Protocol 3: Preparation of Eflornithine for Topical Administration

Topical formulations are used to study the local effects of eflornithine, for example, on hair growth. This often involves incorporating eflornithine into a cream or gel base.

Materials:

-

Eflornithine hydrochloride (DFMO) powder

-

A suitable cream or gel base (e.g., a commercially available base cream, or a custom formulation with gelling agents like Carbopol)

-

Weighing scale

-

Spatula

-

Mortar and pestle or an ointment mill

-

pH meter

Procedure:

-

Calculate and weigh eflornithine HCl: Determine the desired concentration of eflornithine in the final formulation (e.g., 13.9% is used in a commercial product). Calculate and weigh the necessary amount of eflornithine HCl powder.

-

Levigation (if necessary): If incorporating into a thick cream, it may be necessary to first levigate the powder with a small amount of a suitable liquid (e.g., glycerin or propylene glycol) to form a smooth paste. This prevents a gritty texture in the final product.

-

Geometric Dilution:

-

Place the weighed eflornithine HCl powder (or the levigated paste) in a mortar.

-

Add an approximately equal amount of the cream/gel base and mix thoroughly with the pestle.

-

Continue adding the base in portions, mixing thoroughly after each addition, until all the base has been incorporated. This ensures a uniform distribution of the drug.

-

For larger batches, an ointment mill can be used for a more homogenous mixture.

-

-

pH Measurement: Check the pH of the final formulation to ensure it is within a skin-compatible range (typically pH 4-7).

-

Packaging and Storage: Package the cream/gel in an airtight container and store at room temperature or as determined by stability studies.

Administration Protocol (Mouse Model for Hair Growth Inhibition):

-

Animal Preparation: Anesthetize the mice and shave an area of their dorsal skin.

-

Microneedle Pre-treatment (Optional but recommended): To enhance skin permeation, the shaved area can be pre-treated with a microneedle roller.

-

Application: Apply a thin layer of the eflornithine cream to the shaved area. This is typically done once or twice daily.

-

Monitoring: Monitor the area for hair regrowth and any signs of skin irritation over the course of the study.

Quantitative Data from Animal Studies

Pharmacokinetic Parameters of Eflornithine in Rats

| Administration Route | Dose (mg/kg) | Cmax | Tmax | AUC (0-inf) | Bioavailability | Reference |

| Oral (l-eflornithine) | 750-2000 | - | - | - | 41% | |

| Oral (d-eflornithine) | 750-2000 | - | - | - | 62% | |

| Oral (l-eflornithine) | 3000 | - | - | - | 47% | |

| Oral (d-eflornithine) | 3000 | - | - | - | 83% | |

| Intravenous (l-eflornithine) | 375, 1000 | - | - | - | - | |

| Intravenous (d-eflornithine) | 375, 1000 | - | - | - | - | |

| Topical (13.9% cream) | 460 | 5.3 ng/mL | 2 h | - | - | |

| Topical ("eflornithine–armenicum") | 460 | 3.8 ng/mL | 3.3 h | 25% lower than cream | - |

Clearance of Eflornithine Enantiomers in Rats (Intravenous)

| Enantiomer | Mean Clearance (ml/min/kg) | Reference |

| l-eflornithine | 14.5 | |

| d-eflornithine | 12.6 |

Visualizations